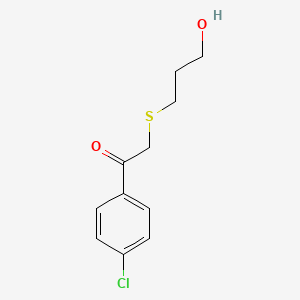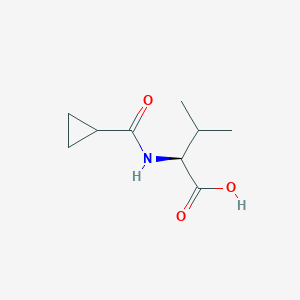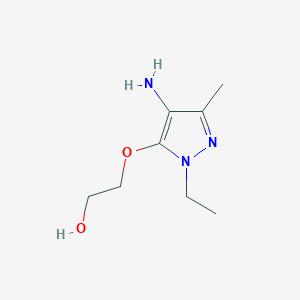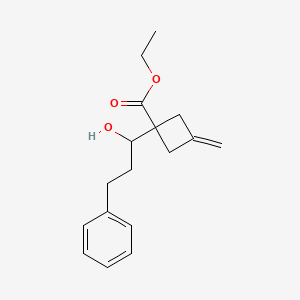![molecular formula C6H2BrClIN3 B13489356 2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine](/img/structure/B13489356.png)
2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to the pyrazolo[1,5-a]pyrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of pyrazolo[1,5-a]pyrazine derivatives. The process may include:
Bromination: Introduction of bromine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Chlorination: Introduction of chlorine using chlorine gas or thionyl chloride.
Iodination: Introduction of iodine using iodine or an iodine-containing reagent such as potassium iodide in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine can undergo several types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Lewis acids such as aluminum chloride or iron(III) chloride.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-chloro-3-iodopyrazolo[3,4-d]pyrimidine
- 2-Bromo-4-chloro-3-iodopyrazolo[4,3-e][1,2,4]triazine
- 2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrimidine
Uniqueness
2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of three different halogen atoms. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other similar compounds.
Propiedades
Fórmula molecular |
C6H2BrClIN3 |
|---|---|
Peso molecular |
358.36 g/mol |
Nombre IUPAC |
2-bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C6H2BrClIN3/c7-5-3(9)4-6(8)10-1-2-12(4)11-5/h1-2H |
Clave InChI |
HPLQXNZWIYHHLQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C(C(=N2)Br)I)C(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13489284.png)







![5-[4-(Trifluoromethoxy)phenyl]-1,3-thiazole](/img/structure/B13489319.png)




